molecular formula C20H21NO3 B2537333 Butyl 3-cinnamamidobenzoate CAS No. 304887-13-6

Butyl 3-cinnamamidobenzoate

Cat. No. B2537333
CAS RN: 304887-13-6
M. Wt: 323.392
InChI Key: GJWJIAHYCDLNTG-OUKQBFOZSA-N
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Description

Butyl 3-cinnamamidobenzoate is a chemical compound that belongs to the class of cinnamate derivatives. It is widely used in the production of cosmetics, sunscreens, and pharmaceuticals due to its UV-absorbing properties.

Scientific Research Applications

Effects of Butyl Paraben on Reproductive Systems

Butyl paraben, a compound structurally related to butyl esters, has been shown to have adverse effects on the male reproductive system. It damaged the late steps of spermatogenesis in mice, indicating potential endocrine-disrupting activities (S. Oishi, 2002). Similar studies have confirmed these findings, showing decreased sperm number and motility in offspring maternally exposed to butyl paraben (K. Kang et al., 2002).

Organocatalytic Efficiency in Organic Solvents

Research into N-heterocyclic carbenes (NHCs), which can be derived from similar structural precursors to Butyl 3-cinnamamidobenzoate, shows that these compounds' stability and catalytic efficiency are significantly affected by the solvent environment. This insight could be relevant for considering this compound's potential applications in catalysis or organic synthesis (M. Feroci et al., 2015).

Environmental Persistence and Toxicity of Parabens

Butyl paraben's environmental persistence and potential for endocrine disruption have been highlighted in various studies. Despite its widespread use, there is growing concern about its fate and behavior in aquatic environments and potential health risks. Methylparaben and propylparaben predominate in environmental samples, reflecting their common use in consumer products. The persistence of these compounds, including butyl paraben derivatives, raises questions about their long-term effects on ecosystems and human health (Camille Haman et al., 2015).

Ionic Liquids in Organic Synthesis

Ionic liquids, such as those based on imidazolium salts, have been studied for their potential as green solvents in organic synthesis and bioprocess operations. These findings may suggest a context for researching this compound's solubility, reactivity, or stability in similar ionic liquid environments for various applications (S. Cull et al., 2000).

Mechanism of Action

Target of Action

Butyl 3-cinnamamidobenzoate primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .

Mode of Action

The compound interacts with its target, the active site of the enzyme CYP53A15 . The interaction between this compound and the enzyme results in the inhibition of the enzymatic activity of CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of aromatic compounds in fungi . Specifically, the compound inhibits the enzyme CYP53A15, which is involved in the detoxification of benzoate . Benzoate is a key intermediate in the metabolism of aromatic compounds in fungi . Therefore, the inhibition of CYP53A15 disrupts this metabolic pathway, leading to downstream effects such as the accumulation of toxic intermediates or the depletion of essential metabolites .

Pharmacokinetics

The physicochemical properties of a molecule can provide insights into its potential adme properties . For instance, a molecule’s lipophilicity and hydrophilicity balance can influence its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of the enzyme CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved . On a cellular level, this can lead to the disruption of normal cellular functions, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances can affect the compound’s action . Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy

properties

IUPAC Name

butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWJIAHYCDLNTG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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